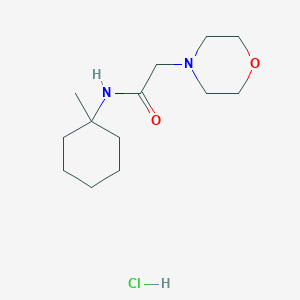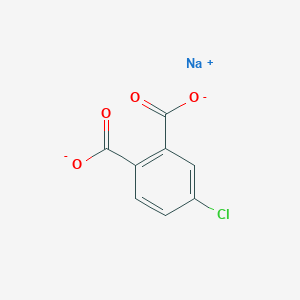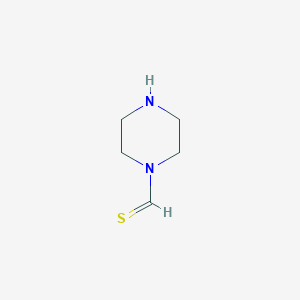
9-(2-Phosphonomethoxypropyl)adenin
Übersicht
Beschreibung
Tenofovir-d6 ist eine deuterierte Form von Tenofovir, einem Nukleosidanalogon-Reverse-Transkriptase-Inhibitor. Es wird hauptsächlich als interner Standard für die Quantifizierung von Tenofovir in verschiedenen analytischen Methoden verwendet. Tenofovir selbst ist ein acyclisches Nukleotiddiester-Analogon von Adenosinmonophosphat und wird häufig zur Behandlung von HIV- und Hepatitis-B-Infektionen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Tenofovir-d6 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in:
Chemie: Als interner Standard in analytischen Methoden wie HPLC und Massenspektrometrie zur Quantifizierung von Tenofovir.
Biologie: Untersuchung der Pharmakokinetik und des Metabolismus von Tenofovir in biologischen Systemen.
Medizin: Forschung zur Wirksamkeit und Sicherheit von Tenofovir-basierten Behandlungen für HIV und Hepatitis B.
Industrie: Qualitätskontrolle und Validierung pharmazeutischer Formulierungen, die Tenofovir enthalten
Wirkmechanismus
Tenofovir-d6 inhibiert, wie Tenofovir, die Aktivität der HIV-1-Reverse-Transkriptase, indem es mit dem natürlichen Substrat, Desoxyadenosin 5'-Triphosphat, konkurriert und einen DNA- Kettenabbruch verursacht. Dies verhindert die Replikation des Virus. Die molekularen Ziele umfassen das Reverse-Transkriptase-Enzym, und die beteiligten Wege sind diejenigen, die mit der viralen DNA-Synthese zusammenhängen .
Wirkmechanismus
Target of Action
9-(2-Phosphonomethoxypropyl)adenine (PMPA) is an acyclic nucleoside phosphonate analogue of AMP . It primarily targets viral DNA polymerases and reverse transcriptases . These enzymes are crucial for the replication of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) .
Mode of Action
PMPA interacts with its targets by mimicking the natural substrates of these enzymes . It inhibits the replication of viruses by terminating the elongation of the viral DNA chain . This is due to the unusual direct linkage between the phosphor atom of the phosphonate moiety and a carbon atom of the acyclic side chain, which makes PMPA resistant to phosphorolytic cleavage by cellular esterases .
Biochemical Pathways
The antiviral activity of PMPA and its derivatives requires their conversion into active diphosphate derivatives . This conversion is facilitated by cellular enzymes such as 5-phosphoribosyl 1-pyrophosphate synthetase . The active diphosphate derivatives then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, leading to premature termination of the chain .
Pharmacokinetics
PMPA and its derivatives are both enzymatically and chemically stable, and are taken up by cells in an unaltered intact form . To overcome this, prodrugs of PMPA have been developed to enhance its oral bioavailability .
Result of Action
The primary result of PMPA’s action is the inhibition of viral replication, which can lead to a decrease in viral load in infected individuals . This can help to control the progression of viral infections such as HIV .
Action Environment
The action of PMPA can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of PMPA, which in turn can influence its binding to enzymes and coordination of metal ions . Furthermore, the presence of certain cellular enzymes is necessary for the conversion of PMPA into its active form .
Biochemische Analyse
Biochemical Properties
9-(2-Phosphonomethoxypropyl)adenine interacts with various enzymes, proteins, and other biomolecules. It is resistant to phosphorolytic cleavage by cellular esterases, making it both enzymatically and chemically stable . This stability allows it to be taken up by cells in an unaltered intact form .
Cellular Effects
The compound has shown potent and selective activity against human immunodeficiency virus (HIV) and other retroviruses . It exerts its effects by inhibiting the replication of these viruses within the host cells .
Molecular Mechanism
The molecular mechanism of action of 9-(2-Phosphonomethoxypropyl)adenine involves its conversion to its antivirally active diphosphate derivatives by the enzyme 5-Phosphoribosyl 1-pyrophosphate synthetase . This conversion allows it to inhibit the replication of viruses within the host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(2-Phosphonomethoxypropyl)adenine have been observed to change over time. For instance, short-term administration of relatively high doses and prolonged low-dose administration are safe . Chronic daily administration of a high dose results in adverse effects on kidney and bone .
Dosage Effects in Animal Models
In animal models, the effects of 9-(2-Phosphonomethoxypropyl)adenine vary with different dosages. For example, the PMPA dose for monkeys at 8 months of age should be 30 mg/kg .
Metabolic Pathways
9-(2-Phosphonomethoxypropyl)adenine is involved in various metabolic pathways. It interacts with enzymes such as 5-Phosphoribosyl 1-pyrophosphate synthetase, which converts it directly to its antivirally active diphosphate derivatives .
Transport and Distribution
9-(2-Phosphonomethoxypropyl)adenine is transported and distributed within cells and tissues. Due to its resistance to phosphorolytic cleavage by cellular esterases, it is taken up by cells in an unaltered intact form .
Subcellular Localization
Given its role in inhibiting viral replication, it is likely to be localized within the cytoplasm where it can interact with viral and cellular enzymes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tenofovir-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Tenofovirmolekül. Eine gängige Methode ist die Veresterung von Tenofovir mit Chlormethylisopropylcarbonat in Gegenwart einer Base und eines Phasentransferkatalysators . Die Reaktion wird typischerweise in einem geeigneten Lösungsmittel durchgeführt, gefolgt von Reinigungsschritten, um das deuterierte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Tenofovir-d6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), ist üblich, um die gewünschte Qualität zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Tenofovir-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in seine oxidierte Form.
Reduktion: Reduktion von funktionellen Gruppen.
Substitution: Austausch spezifischer Atome oder Gruppen innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation oxidiertes Tenofovir-d6 ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Tenofovir-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tenofovir-d6, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tenofovirdisoproxilfumarat: Ein Prodrug von Tenofovir, das zur oralen Verabreichung verwendet wird.
Tenofoviralafenamid: Ein weiteres Prodrug mit verbessertem Sicherheitsprofil.
Adefovir: Ein Nukleosidanalogon, das zur Behandlung von Hepatitis B verwendet wird
Einzigartigkeit
Tenofovir-d6 ist aufgrund seines Deuteriumgehalts einzigartig, was es zu einem idealen internen Standard für analytische Zwecke macht. Das Vorhandensein von Deuteriumatomen verleiht eindeutige massenspektrometrische Eigenschaften, die eine genaue Quantifizierung von Tenofovir in komplexen biologischen Matrizen ermöglichen .
Eigenschaften
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861388 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107021-12-5 | |
| Record name | Tenofovir (parent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide](/img/structure/B35486.png)





![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)
